9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Enzyme Inhibition Purine Metabolism PNP Pharmacology

Specifically engineered for PNP research, this 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (≥95% purity) offers unmatched experimental reproducibility as a low-potency control (IC50 1,330 nM, Ki 290,000 nM) against 6‑chloro or 6‑thio analogs. Its terminal alkene enables palladium-catalyzed Claisen rearrangements impossible with saturated or halogenated 6-substituted purines, making it a cost-effective, commercially available building block for N1-alkylated hypoxanthine libraries. Avoid custom synthesis delays—secure your assay-suitable baseline control today.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 2169191-00-6
Cat. No. B2758169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(prop-2-en-1-yloxy)-9H-purine
CAS2169191-00-6
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2OCC=C
InChIInChI=1S/C9H10N4O/c1-3-4-14-9-7-8(10-5-11-9)13(2)6-12-7/h3,5-6H,1,4H2,2H3
InChIKeyKRBDVGLCIFOYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine (CAS 2169191-00-6): Structural Characterization and Procurement-Relevant Data for Purine Derivative Research


9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine (CAS 2169191-00-6) is a synthetic 9-methyl-6-substituted purine derivative with the molecular formula C9H10N4O and a molecular weight of 190.206 g/mol . The compound features a 9-methyl substituent and a 6-allyloxy (prop-2-en-1-yloxy) group attached to the purine scaffold. It has been identified as a ligand for purine nucleoside phosphorylase (PNP) in public bioactivity databases [1]. For research procurement, the compound is typically supplied with a purity of ≥95%, stored at cool, dry conditions, and is available from multiple specialty chemical vendors .

Why 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine (CAS 2169191-00-6) Cannot Be Generically Substituted in Purine Analog Structure-Activity Relationship Studies


Within the broader class of 9-methyl-6-substituted purines, subtle structural variations at the 6-position produce widely divergent bioactivity profiles across different enzyme targets. The target compound's 6-allyloxy substituent confers a specific interaction signature with purine nucleoside phosphorylase (PNP), exhibiting a distinct affinity profile that differs from 6-chloro, 6-thio, or 6-amino substituted analogs [1]. Furthermore, the presence of the terminal alkene in the allyloxy group presents a unique reactive handle for palladium-catalyzed Claisen rearrangements, a synthetic transformation not accessible with saturated alkoxy or halogenated substituents [2]. For researchers investigating PNP inhibition or purine scaffold functionalization, substitution with an unvalidated 6-substituted analog risks experimental irreproducibility due to undocumented differences in target engagement, physicochemical properties, and chemical reactivity.

Quantitative Differentiation Evidence: 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine (CAS 2169191-00-6) vs. Relevant Comparators


PNP Inhibitory Potency: IC50 and Ki Values vs. Clinical-Stage PNP Inhibitor Forodesine (BCX-1777)

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine exhibits measurable but relatively weak inhibition of human purine nucleoside phosphorylase (PNP). Its IC50 of 1,330 nM and Ki of 290,000 nM (competitive inhibition) position it as a low-potency control compound or a starting scaffold for optimization, in stark contrast to clinical-stage PNP inhibitors such as Forodesine (BCX-1777) which exhibit Ki values in the sub-nanomolar to low nanomolar range (e.g., ~0.03–30 nM depending on the assay and species) [1]. This quantitative difference defines its utility in assay development rather than as a direct therapeutic lead.

Enzyme Inhibition Purine Metabolism PNP Pharmacology

Comparative Synthetic Utility: Allyloxy Substituent Enables Unique Claisen Rearrangement Pathway

The 6-allyloxy group present in 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is chemically distinct from other common 6-substituents (e.g., -Cl, -OCH3, -SCH3). It can undergo palladium-catalyzed Claisen rearrangement under mild conditions (e.g., Pd(PPh3)4 or Pd(dba)2/dppf in dry THF at 60°C) to yield N1-substituted hypoxanthines [1]. This reactivity is not shared by saturated alkoxy or halogenated 6-substituted purine analogs. The rearrangement provides a synthetic route to N1-alkylated hypoxanthine derivatives, which are otherwise challenging to access directly.

Organic Synthesis Palladium Catalysis Purine Functionalization

Documented Physicochemical Identity: Molecular Weight and Purity Benchmarking for Procurement

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine has a defined molecular weight of 190.206 g/mol and is commercially supplied with a minimum purity specification of 95% . This is in contrast to many bespoke 6-substituted purine analogs described only in synthetic literature without commercial availability or defined purity standards. For procurement purposes, this defined identity and purity benchmark reduce the risk of acquiring an impure or mischaracterized material, a common issue with non-commercial or research-grade chemical intermediates.

Chemical Procurement Quality Control Compound Characterization

Historical Precedent in Purine Antagonist Research: A Defined Scaffold in the 9-Methyl-6-substituted Series

The 9-methyl-6-substituted purine scaffold, of which this compound is a specific example, has been the subject of systematic investigation dating back to foundational work by Robins and Lin in 1957 [1]. This historical context provides a valuable comparative framework for structure-activity relationship (SAR) studies. Researchers can directly compare the biological activity of this 6-allyloxy derivative against the original series of 6-substituted analogs (e.g., 6-chloro, 6-methylthio, 6-benzylthio) that were synthesized and characterized in the same foundational study, offering a unique opportunity for cross-study comparative analysis that is not possible with more recently disclosed, less characterized purine derivatives.

Medicinal Chemistry Purine Antagonists Historical SAR

Optimal Research Application Scenarios for 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine (CAS 2169191-00-6) Based on Quantitative Evidence


PNP Assay Development and High-Throughput Screening (HTS) Calibration

Due to its relatively weak but measurable PNP inhibition (IC50 = 1,330 nM; Ki = 290,000 nM), this compound is ideally suited as a low-potency control in enzyme inhibition assays. It can be used to establish baseline activity, validate assay sensitivity, and ensure that HTS campaigns can reliably distinguish between weak and potent inhibitors [1]. This is a critical step in the early stages of drug discovery for PNP-targeted therapies.

Synthesis of N1-Substituted Hypoxanthine Derivatives via Claisen Rearrangement

The unique 6-allyloxy group in this compound enables palladium-catalyzed Claisen rearrangement, a transformation not possible with most other 6-substituted purine building blocks. This makes the compound a valuable starting material for the synthesis of N1-alkylated hypoxanthine analogs, which are of interest in nucleoside and nucleotide medicinal chemistry [1].

Structure-Activity Relationship (SAR) Benchmarking in Purine Medicinal Chemistry

As a member of the historically significant 9-methyl-6-substituted purine series first described by Robins and Lin (1957), this compound provides a reference point for SAR studies. Researchers can compare its PNP inhibition data against other 6-substituted analogs (e.g., 6-chloro, 6-methylthio) from the same foundational work to understand the impact of the 6-allyloxy substituent on biological activity and chemical properties [1]. This contextual understanding can guide the design of new purine-based ligands.

Chemical Biology Studies Requiring a Defined, Off-the-Shelf Purine Scaffold

For chemical biology or biochemical research projects that require a purine analog with a defined substitution pattern at the 9- and 6-positions, this compound offers immediate commercial availability and a documented purity of ≥95% [1]. This eliminates the need for custom synthesis and ensures reproducible starting material quality for applications such as bioconjugation, metabolomic studies, or as a non-native substrate in enzyme assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.